Ditolylguanidine

Catalog No.
S004259
CAS No.
97-39-2
M.F
C15H17N3
M. Wt
239.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ditolylguanidine

CAS Number

97-39-2

Product Name

Ditolylguanidine

IUPAC Name

1,2-bis(2-methylphenyl)guanidine

Molecular Formula

C15H17N3

Molecular Weight

239.32 g/mol

InChI

InChI=1S/C15H17N3/c1-11-7-3-5-9-13(11)17-15(16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H3,16,17,18)

InChI Key

OPNUROKCUBTKLF-UHFFFAOYSA-N

SMILES

Array

solubility

35.9 [ug/mL] (The mean of the results at pH 7.4)
SLIGHTLY SOL IN HOT WATER, ALC; VERY SOL IN ETHER; SOL IN CHLOROFORM

Synonyms

1,3-di-(2-tolyl)guanidine, 1,3-di-o-tolylguanidine, 1,3-di-ortho-tolyl-guanidine, 1,3-ditolylguanidine, 1,3-ditolylguanidine hydrochloride, N,N'-bis(2-methylphenyl)guanidine

Canonical SMILES

CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N

Isomeric SMILES

CC1=CC=CC=C1N/C(=N\C2=CC=CC=C2C)/N

The exact mass of the compound 1,3-Di-o-tolylguanidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly sol in hot water, alc; very sol in ether; sol in chloroform>35.9 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132023. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Supplementary Records. It belongs to the ontological category of toluenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ditolylguanidine (DOTG) is a specialized secondary accelerator and cross-linking promoter, primarily utilized in the vulcanization of specialty elastomers such as ethylene acrylic (AEM) and polyacrylate (ACM) rubbers. Structurally distinguished from its non-methylated analog, diphenylguanidine (DPG), DOTG functions as an essential co-agent alongside diamine cross-linkers to drive high-temperature curing. Procurement of DOTG is driven by its ability to modulate cure kinetics—specifically extending scorch time for safer processing while ultimately achieving a higher degree of cross-linking density in demanding automotive and industrial sealing applications [1].

Substituting DOTG with the more common and structurally similar Diphenylguanidine (DPG) or relying solely on primary diamine curatives leads to critical trade-offs in processability and final mechanical properties. While DPG offers better long-term storage stability in uncured masterbatches, it fails to promote the same level of active cross-linking during the cure phase [1]. Consequently, replacing DOTG with DPG in AEM/ACM formulations results in a lower 300% modulus and reduced tensile strength [1]. Furthermore, omitting DOTG entirely and using only primary diamines can narrow the processing window, increasing the risk of premature scorching and scrap rates during complex extrusion operations [2].

Cross-Linking Promotion and Mechanical Modulus (DOTG vs. DPG)

In carboxyl-diamine cure systems for polyacrylic rubber (ACM), the choice of guanidine accelerator significantly impacts the final network structure. Quantitative rheological and tensile evaluations demonstrate that DOTG promotes cross-linking more actively than DPG. Formulations utilizing DOTG achieve a substantially higher 300% modulus and superior tensile strength compared to equivalent DPG-accelerated systems, which exhibit a lower degree of cross-linking promotion [1].

Evidence DimensionCross-linking promotion and 300% modulus
Target Compound DataHigher cross-linking density and higher 300% modulus
Comparator Or BaselineDPG (lower cross-linking density and lower modulus)
Quantified DifferenceDOTG actively promotes a higher degree of cross-linking, resulting in superior tensile strength and modulus
ConditionsACM rubber compounded with diamine cross-linkers, vulcanized at 180°C

Buyers formulating high-temperature automotive seals must specify DOTG over DPG to meet strict mechanical modulus requirements that DPG cannot achieve.

Pre-Vulcanization Processing Safety and Scorch Time

DOTG is characterized by a slow onset of vulcanization, which translates to an extended scorch time during compounding and molding. Compared to highly active primary accelerators or DPG in specific high-heat formulations, DOTG provides a safer operational window. This delayed action ensures that the rubber compound maintains optimal flowability and fills complex mold cavities completely before the cross-linking network solidifies, ultimately yielding a high degree of vulcanization with high constant elongation stress[1].

Evidence DimensionScorch time and processing safety
Target Compound DataExtended scorch time with slow initial vulcanization speed
Comparator Or BaselineStandard primary accelerators (shorter scorch time)
Quantified DifferenceDOTG delays the onset of curing, preventing premature cross-linking during high-shear mixing
ConditionsNatural and synthetic rubber compounding prior to thermal vulcanization

Extended scorch time prevents premature curing (scorching) during compounding and extrusion, directly reducing material waste and equipment fouling.

Uncured Masterbatch Storage Stability Trade-off

While DOTG excels in final mechanical properties, it presents a specific procurement trade-off regarding the storage stability of the uncured masterbatch. Over a 60-day aging period at room temperature, DPG-accelerated ACM compounds demonstrate excellent stability with minimal changes in Δtorque. In contrast, DOTG-accelerated compounds exhibit a larger reduction in Δtorque, indicating partial premature cross-linking during extended storage [1].

Evidence DimensionΔtorque change over 60 days (Storage Stability)
Target Compound DataLarger reduction in Δtorque (lower storage stability)
Comparator Or BaselineDPG (lower Δtorque change, excellent storage stability)
Quantified DifferenceDPG outperforms DOTG in preventing partial cross-linking during room-temperature storage
ConditionsACM carbon black masterbatch aged at room temperature for 60 days

Procurement teams must balance DOTG's superior final mechanical performance against the need for stricter inventory control and shorter shelf-life of the uncured compound.

Synergistic Co-Curing in Ethylene Acrylic Elastomers (AEM)

In the vulcanization of high-performance AEM compounds, DOTG is heavily utilized as a synergistic co-curative alongside hexamethylenediamine carbamate (HMDC). The addition of DOTG to the HMDC baseline modulates the breakdown into active hexamethylene diamine, optimizing the cure rate and ensuring a high cross-link density. This combination provides the precise balance of scorch safety and rapid final cure required for automotive fluid-resistant components [1].

Evidence DimensionCure profile optimization
Target Compound DataDOTG + HMDC provides balanced scorch safety and high cross-link density
Comparator Or BaselineHMDC alone (narrower processing window)
Quantified DifferenceDOTG acts as an essential secondary activator to maximize the efficiency of the primary diamine curative without premature scorching
ConditionsAEM (Vamac) compounding for automotive applications

Procurement of DOTG is essential for unlocking the full processing window of expensive AEM base polymers, ensuring defect-free molding of complex geometries.

High-Temperature Automotive Sealing Systems (AEM/ACM)

DOTG is the preferred secondary accelerator for manufacturing engine compartment gaskets, O-rings, and hoses. Its ability to promote a higher cross-linking density than DPG ensures that the final polyacrylic or ethylene acrylic elastomers meet strict OEM requirements for 300% modulus and long-term thermal resistance [1].

Complex Profile Extrusion of Synthetic Rubbers

In the continuous extrusion of complex rubber profiles, the extended scorch time provided by DOTG is critical. It prevents premature vulcanization within the extruder head, maintaining optimal flowability and ensuring smooth surface finishes and precise dimensional accuracy before the final heat-curing stage [2].

Thick-Walled Rubber Component Molding

For thick rubber products such as industrial rollers, DOTG's slow initial cure rate allows heat to penetrate evenly throughout the mold before cross-linking locks the polymer network. This prevents surface degradation and ensures uniform hardness and constant elongation stress across the entire cross-section of the part[2].

Physical Description

Dry Powder
White solid; [Hawley] Grey or white powder; [MSDSonline]

Color/Form

WHITE POWDER
CRYSTALS FROM DILUTED ALC

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

239.142247555 Da

Monoisotopic Mass

239.142247555 Da

Heavy Atom Count

18

Density

1.10 @ 20 °C/4 °C

Melting Point

179 °C

UNII

LL2P01I17O

Related CAS

41130-39-6 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 35 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anticonvulsants

Pictograms

Irritant

Irritant

Other CAS

97-39-2
16971-82-7

Wikipedia

Ditolylguanidine

Methods of Manufacturing

DESULFURIZATION OF DI-ORTHO-TOLYLTHIOUREA WITH A LEAD COMPD IN THE PRESENCE OF AMMONIA.

General Manufacturing Information

Rubber Product Manufacturing
Transportation Equipment Manufacturing
Guanidine, N,N'-bis(2-methylphenyl)-: ACTIVE

Dates

Last modified: 09-12-2023

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